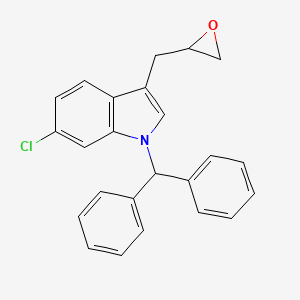
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- is a complex organic compound with the molecular formula C21H16ClN. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a chlorine atom, a diphenylmethyl group, and an oxiranylmethyl group attached to the indole ring.
Méthodes De Préparation
The synthesis of 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride. Finally, the oxiranylmethyl group can be added via an epoxidation reaction using an appropriate epoxidizing agent .
Analyse Des Réactions Chimiques
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Epoxide Ring Opening: The oxiranylmethyl group can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines, resulting in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with and modify biological molecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- can be compared with other indole derivatives, such as:
1H-Indole, 6-chloro-1-(diphenylmethyl)-: This compound lacks the oxiranylmethyl group, making it less reactive in certain chemical reactions.
1H-Indole, 6-chloro-3-(oxiranylmethyl)-: This compound lacks the diphenylmethyl group, which may affect its biological activity and chemical reactivity.
1H-Indole, 1-(diphenylmethyl)-3-(oxiranylmethyl)-: This compound lacks the chlorine atom, which may influence its chemical properties and reactivity.
The presence of the chlorine atom, diphenylmethyl group, and oxiranylmethyl group in 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- makes it unique and potentially more versatile in its applications compared to similar compounds.
Propriétés
Numéro CAS |
872674-33-4 |
|---|---|
Formule moléculaire |
C24H20ClNO |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-benzhydryl-6-chloro-3-(oxiran-2-ylmethyl)indole |
InChI |
InChI=1S/C24H20ClNO/c25-20-11-12-22-19(13-21-16-27-21)15-26(23(22)14-20)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,21,24H,13,16H2 |
Clé InChI |
QFMANJKVKCPBQA-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=CN(C3=C2C=CC(=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


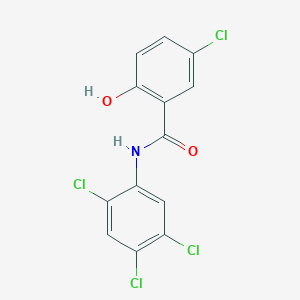
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)



![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
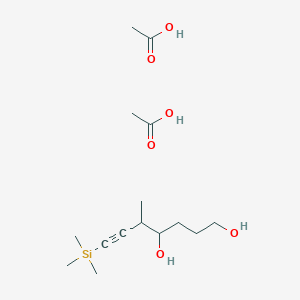
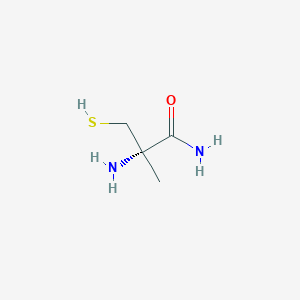
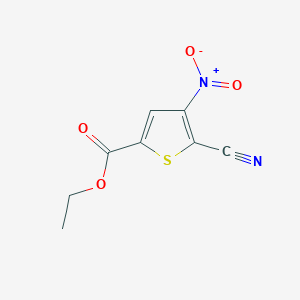




![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
